2-Amino-6-[3-(hydroxymethyl)piperidin-1-YL]pyrimidin-4(3H)-one
Overview
Description
Scientific Research Applications
Proteomics Research
This compound is utilized in proteomics research as a reference standard for protein characterization . Its unique structure allows for the identification and quantification of proteins, which is crucial in understanding the proteome’s complexity and dynamics.
Drug Development
As a building block in medicinal chemistry, this compound is used in the synthesis of potential pharmacological agents . Its pyrimidine core is a key feature in many drugs, and modifications to its structure can lead to new therapeutic candidates with improved efficacy and safety profiles .
Biological Studies
In biological research, this compound serves as an analytical reagent for studying biochemical processes. It can be used to investigate nucleic acid interactions and enzyme activities, given its resemblance to nucleotide bases .
Chemical Synthesis
This compound is a versatile intermediate in organic synthesis . It can undergo various chemical reactions, such as alkylation, acylation, and condensation, to create a wide array of derivatives with potential applications in different chemical industries .
Material Science
In the field of material science , derivatives of this compound could be explored for their electronic properties. The pyrimidine ring can participate in pi-stacking interactions, which are valuable in the design of organic semiconductors and conductive materials .
Agricultural Chemistry
This compound’s derivatives can be investigated for their use in agricultural chemistry as part of pesticides or herbicides. The pyrimidine moiety is commonly found in compounds with biological activity against a range of plant pathogens .
properties
IUPAC Name |
2-amino-4-[3-(hydroxymethyl)piperidin-1-yl]-1H-pyrimidin-6-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4O2/c11-10-12-8(4-9(16)13-10)14-3-1-2-7(5-14)6-15/h4,7,15H,1-3,5-6H2,(H3,11,12,13,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCOSZWZVCNBYSC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=CC(=O)NC(=N2)N)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-6-[3-(hydroxymethyl)piperidin-1-YL]pyrimidin-4(3H)-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.